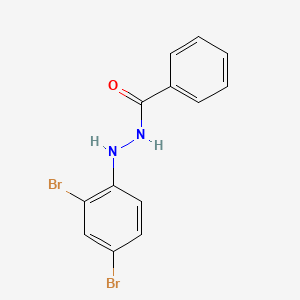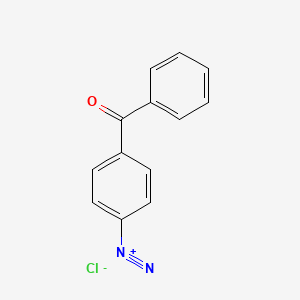
4-Benzoylbenzene-1-diazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzoylbenzene-1-diazonium chloride is an organic compound belonging to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This compound is particularly significant in organic synthesis due to its versatility in forming various functional groups through substitution reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Benzoylbenzene-1-diazonium chloride is typically synthesized from 4-aminobenzophenone. The process involves the diazotization of 4-aminobenzophenone using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C) . The reaction can be represented as follows:
4-Aminobenzophenone+HNO2+HCl→4-Benzoylbenzene-1-diazonium chloride+H2O
Industrial Production Methods: In industrial settings, the synthesis is scaled up by carefully controlling the temperature and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the diazotization process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzoylbenzene-1-diazonium chloride undergoes several types of reactions, primarily substitution reactions where the diazonium group is replaced by other functional groups. These reactions include:
Sandmeyer Reactions: Involves the replacement of the diazonium group with halides (Cl, Br, I) or cyanides using copper(I) salts.
Hydrolysis: The diazonium group can be replaced by a hydroxyl group to form phenols.
Coupling Reactions: The diazonium group can couple with phenols or aromatic amines to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions:
Copper(I) Chloride (CuCl): For chlorination.
Copper(I) Bromide (CuBr): For bromination.
Potassium Iodide (KI): For iodination.
Water and Acid: For hydrolysis to phenols.
Major Products:
Chlorobenzene, Bromobenzene, Iodobenzene: From Sandmeyer reactions.
Phenol: From hydrolysis.
Azo Compounds: From coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-Benzoylbenzene-1-diazonium chloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Benzoylbenzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion, which can undergo nucleophilic substitution reactions. The reaction mechanism typically proceeds through the formation of an aryl radical, which is then attacked by a nucleophile to form the final product .
Vergleich Mit ähnlichen Verbindungen
Benzenediazonium Chloride: A simpler diazonium salt used in similar substitution reactions.
4-Nitrobenzenediazonium Chloride: Used in the synthesis of nitro-substituted aromatic compounds.
4-Methoxybenzenediazonium Chloride: Utilized in the synthesis of methoxy-substituted aromatic compounds.
Uniqueness: 4-Benzoylbenzene-1-diazonium chloride is unique due to the presence of the benzoyl group, which can influence the reactivity and selectivity of the diazonium ion in substitution reactions. This makes it particularly useful in the synthesis of complex aromatic compounds and dyes.
Eigenschaften
CAS-Nummer |
3286-16-6 |
|---|---|
Molekularformel |
C13H9ClN2O |
Molekulargewicht |
244.67 g/mol |
IUPAC-Name |
4-benzoylbenzenediazonium;chloride |
InChI |
InChI=1S/C13H9N2O.ClH/c14-15-12-8-6-11(7-9-12)13(16)10-4-2-1-3-5-10;/h1-9H;1H/q+1;/p-1 |
InChI-Schlüssel |
YBCJACKEWXMCOG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+]#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate](/img/structure/B14739483.png)

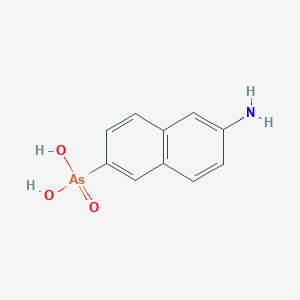
![2-Chloroindeno[1,2,3-de]quinoline](/img/structure/B14739494.png)
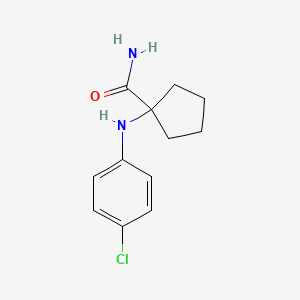
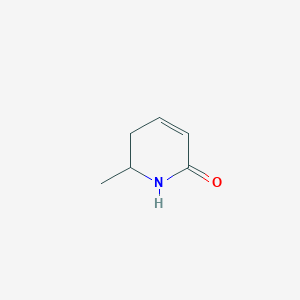
![1-Propyne, 3,3'-[methylenebis(oxy)]bis-](/img/structure/B14739511.png)

![2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14739526.png)

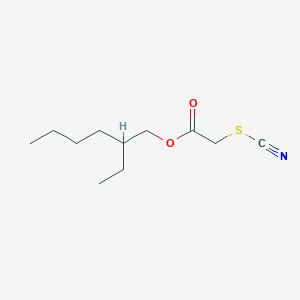
![1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B14739541.png)
![2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14739552.png)
